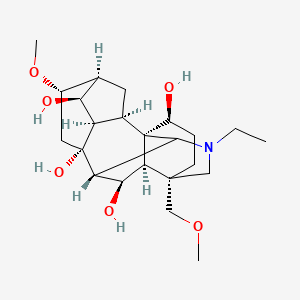
20-Ethyl-16beta-methoxy-4-(methoxymethyl)aconitane-1alpha,6alpha,8,14alpha-tetrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Senbusine A is a diterpene alkaloid with formula C23H37NO6 that is isolated from several Aconitum species. It has a role as a plant metabolite. It is a bridged compound, a diterpene alkaloid, an organic heteropolycyclic compound, a secondary alcohol, a tertiary alcohol, a tertiary amino compound, a diether and a tetrol. It derives from a hydride of an aconitane.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Molecular Characteristics
- Molecular Structure and Stability : The compound exhibits a unique aconitane carbon skeleton with various ring conformations, contributing to its molecular stability and potential biological activities. Studies highlight its intricate structure, including chair, boat, and envelope conformations of the rings, and specific intramolecular hydrogen bonds that stabilize the molecule (Wu & Liu, 2012).
Biological and Pharmacological Potential
- Cytotoxic Activities : Research into related aconitine-type C19-diterpenoid alkaloids reveals significant cytotoxic activities, suggesting potential for medical applications, particularly in cancer therapy (Guo et al., 2014).
- Receptor Binding and Biochemical Impact : Investigations into similar compounds show insights into receptor binding dynamics and biological responses, such as uterotrophic growth, hinting at broader implications for endocrine and reproductive health research (Hanson et al., 2007).
Chemical Synthesis and Modification
- Synthesis Techniques and Derivatives : Advanced synthesis techniques, such as the Reformatsky reaction, have been employed to create derivatives of related compounds, showcasing the potential for chemical modification and the creation of novel therapeutic agents (Seldes & Gros, 1982).
Traditional Medicine and Natural Sources
- Traditional Herbal Medicine Applications : Derivatives of this compound are found in traditional Chinese medicine, particularly in herbs like Aconitum carmichaelii Debx., indicating its long-standing use in herbal remedies and potential for modern pharmacological applications (Lei et al., 2011).
Eigenschaften
Produktname |
20-Ethyl-16beta-methoxy-4-(methoxymethyl)aconitane-1alpha,6alpha,8,14alpha-tetrol |
|---|---|
Molekularformel |
C23H37NO6 |
Molekulargewicht |
423.5 g/mol |
IUPAC-Name |
(1S,2R,3R,4S,5S,6S,8R,9R,13S,16S,17R,18R)-11-ethyl-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16,18-tetrol |
InChI |
InChI=1S/C23H37NO6/c1-4-24-9-21(10-29-2)6-5-14(25)23-12-7-11-13(30-3)8-22(28,15(12)17(11)26)16(20(23)24)18(27)19(21)23/h11-20,25-28H,4-10H2,1-3H3/t11-,12-,13+,14+,15-,16+,17+,18+,19-,20?,21+,22-,23+/m1/s1 |
InChI-Schlüssel |
FNRMXORIKJLSGX-LZJIYQGWSA-N |
Isomerische SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6O)OC)O)O)O)COC |
Kanonische SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)O)O)COC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-butyl-2-[5-[4-[(8S,9R,13S,14S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-11-yl]phenoxy]pentylsulfanyl]-N-methylacetamide](/img/structure/B1258919.png)
![(5S,8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-1,2,3,4,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-5,17-diol](/img/structure/B1258921.png)

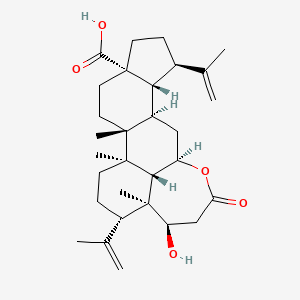
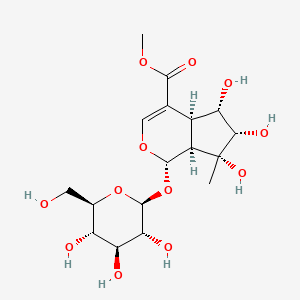
![methyl 6-[(1S,2S,3R)-3-hydroxy-2-[(E,3S,5R)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]sulfanylhexanoate](/img/structure/B1258927.png)
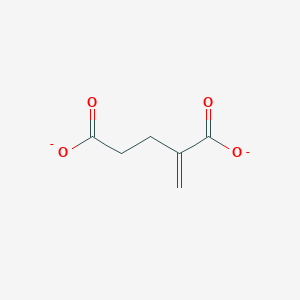

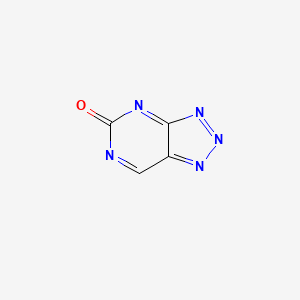
![(2S)-2-[[(4R)-4-[(1R,3S,5S,7R,8S,9S,10S,12S,13R,14S,17R)-1,3,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propanoic acid](/img/structure/B1258936.png)
![1-S-[(1Z)-N-(sulfooxy)butanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1258938.png)
![2-[(4-Hydroxy-3-methoxyphenyl)methyl]nonanamide](/img/structure/B1258939.png)
![(1S,2R,10S,11S,14R,15S)-14-(1-hydroxypropan-2-yl)-2,6,15-trimethyl-4-oxa-6-azatetracyclo[8.7.0.02,7.011,15]heptadecan-5-one](/img/structure/B1258940.png)
![(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentane-1-sulfonate](/img/structure/B1258942.png)